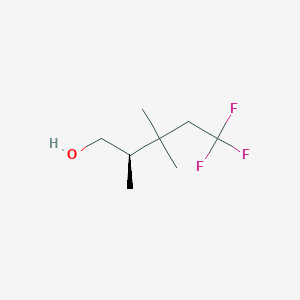
(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol is an organic compound characterized by the presence of trifluoromethyl groups and a chiral center at the second carbon. This compound is notable for its unique structural features, which include three fluorine atoms attached to the terminal carbon and three methyl groups attached to the second and third carbons. The presence of fluorine atoms imparts significant chemical stability and reactivity, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol typically involves the use of fluorinated precursors and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reaction of 2,3,3-trimethyl-1-butene with a fluorinating agent such as trifluoromethyl iodide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction parameters and higher throughput. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
化学反応の分析
Types of Reactions
(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems due to the presence of fluorine atoms, which can influence metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that exhibit enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in extreme conditions.
作用機序
The mechanism of action of (2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. Additionally, the compound’s unique structure can influence its metabolic stability and distribution within biological systems.
類似化合物との比較
Similar Compounds
(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentane: Lacks the hydroxyl group, resulting in different reactivity and applications.
(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid: Contains a carboxylic acid group instead of a hydroxyl group, leading to different chemical properties and uses.
(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-2-ol:
Uniqueness
(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol is unique due to its specific stereochemistry and the presence of both trifluoromethyl groups and a hydroxyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
(2R)-5,5,5-trifluoro-2,3,3-trimethylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3O/c1-6(4-12)7(2,3)5-8(9,10)11/h6,12H,4-5H2,1-3H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXLYLODFGUZEM-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













